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Compound of Interest

Compound Name: 5-Methoxyquinolin-2(1H)-one

Cat. No.: B178323

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 5-Methoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry
and drug discovery. Due to the limited availability of directly published experimental spectra for
this specific molecule, this guide combines theoretical predictions based on the analysis of
closely related analogs with established principles of spectroscopic interpretation. This
document aims to serve as a valuable resource for the identification and characterization of this
and similar quinolinone derivatives.

Molecular Structure and Spectroscopic Overview

5-Methoxyquinolin-2(1H)-one belongs to the quinolinone family, a class of bicyclic
compounds containing a benzene ring fused to a pyridinone ring. The presence of a methoxy
group at the 5-position significantly influences its electronic properties and, consequently, its
spectroscopic signatures. The key spectroscopic techniques for the structural elucidation of this
molecule include Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Logical Relationship of Spectroscopic Data to Molecular Structure

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b178323?utm_src=pdf-interest
https://www.benchchem.com/product/b178323?utm_src=pdf-body
https://www.benchchem.com/product/b178323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Proton Environment

Functional Groups

Molecular Weight & Fragmentation ( )

Click to download full resolution via product page

Caption: Relationship between the molecular structure and the information obtained from
various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of
5-Methoxyquinolin-2(1H)-one in solution.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the chemical environment, number, and
connectivity of protons in the molecule. The expected chemical shifts for 5-Methoxyquinolin-
2(1H)-one are summarized in Table 1. The aromatic protons will appear as distinct multiplets,
and the methoxy protons will be a characteristic singlet. The NH proton of the lactam ring is
expected to be a broad singlet.

Table 1: Predicted *H NMR Chemical Shifts for 5-Methoxyquinolin-2(1H)-one

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b178323?utm_src=pdf-body-img
https://www.benchchem.com/product/b178323?utm_src=pdf-body
https://www.benchchem.com/product/b178323?utm_src=pdf-body
https://www.benchchem.com/product/b178323?utm_src=pdf-body
https://www.benchchem.com/product/b178323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted Chemical Shift

Proton Assignment Multiplicity
(3, ppm)

H-3 ~6.5 d

H-4 ~7.8 d

H-6 ~6.9 t

H-7 ~7.4 t

H-8 ~7.0 d

NH ~11.8 brs

OCHs ~3.9 S

Note: Predicted values are based on the analysis of related quinolinone structures and may

vary depending on the solvent and experimental conditions.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon atoms and provides insights into

their chemical environment (e.g., aromatic, carbonyl, aliphatic). The predicted chemical shifts

for the carbon atoms in 5-Methoxyquinolin-2(1H)-one are presented in Table 2. The carbonyl

carbon of the lactam is expected to have the most downfield chemical shift.

Table 2: Predicted 3C NMR Chemical Shifts for 5-Methoxyquinolin-2(1H)-one
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

C-2 ~162
c-3 ~122
C-4 ~140
C-da ~118
C-5 ~155
C-6 ~110
C-7 ~130
c-8 ~112
C-8a ~140
OCH: ~56

Note: Predicted values are based on the analysis of related quinolinone structures and may

vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key

vibrational frequencies for 5-Methoxyquinolin-2(1H)-one are summarized in Table 3. The

most characteristic peaks will be the N-H stretch of the lactam, the C=0 stretch of the lactam,

and the C-O stretch of the methoxy group.

Table 3: Characteristic IR Absorption Bands for 5-Methoxyquinolin-2(1H)-one
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Functional Group

Expected Wavenumber

Vibrational Mode

(cm™)
N-H (lactam) Stretching 3400 - 3200 (broad)
C-H (aromatic) Stretching 3100 - 3000
C-H (methoxy) Stretching 2950 - 2850
C=0 (lactam) Stretching 1680 - 1650
C=C (aromaitic) Stretching 1600 - 1450
C-O (ether) Stretching 1250 - 1050

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data for 5-Methoxyquinolin-2(1H)-one

Parameter Expected Value
Molecular Formula C10HaNO:2
Molecular Weight 175.18 g/mol
[M+H]* m/z 176.06

Key Fragment lons

[M-CHs]*, [M-COJ*, [M-OCHs]*

The fragmentation pattern will likely involve the loss of the methyl group from the methoxy

ether, loss of carbon monoxide from the lactam ring, and loss of the entire methoxy group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
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Caption: A typical workflow for NMR spectroscopic analysis.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is
recommended.

Sample Preparation: Approximately 5-10 mg of 5-Methoxyquinolin-2(1H)-one is dissolved
in a suitable deuterated solvent (e.g., DMSO-ds or CDCI3) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is typically used as an internal standard.

Data Acquisition: Standard pulse sequences are used to acquire *H and 3C{*H} NMR
spectra. For *H NMR, a sufficient number of scans are acquired to achieve a good signal-to-
noise ratio. For 13C NMR, a larger number of scans is typically required due to the lower
natural abundance of the 13C isotope.

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate
software. This involves Fourier transformation, phasing, baseline correction, and referencing
to the internal standard.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Sample Preparation: A small amount of the solid sample can be analyzed directly using an
Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by
grinding a small amount of the sample with dry potassium bromide and pressing it into a thin
disk.

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum is collected first and automatically subtracted from the sample
spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Electron Impact (El), is used. High-resolution mass
spectrometry (HRMS) is preferred for accurate mass determination.
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o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a low concentration.

o Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the
analysis is typically performed in positive ion mode to observe the [M+H]* ion. For El, the
sample is vaporized and bombarded with electrons to induce ionization and fragmentation.

Conclusion

The spectroscopic characterization of 5-Methoxyquinolin-2(1H)-one relies on a combination
of NMR, IR, and MS techniques. This guide provides the expected data and detailed
experimental protocols to aid researchers in the unequivocal identification and structural
confirmation of this important heterocyclic compound. The provided data tables, based on
sound spectroscopic principles and analysis of related structures, serve as a reliable reference
for experimental work.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Methoxyquinolin-2(1H)-one:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178323#spectroscopic-characterization-of-5-
methoxyquinolin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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